molecular formula C13H18N2O4S B4738365 5-[(allylamino)sulfonyl]-N-ethyl-2-methoxybenzamide

5-[(allylamino)sulfonyl]-N-ethyl-2-methoxybenzamide

Cat. No. B4738365
M. Wt: 298.36 g/mol
InChI Key: RAZVMUBNQJXSID-UHFFFAOYSA-N
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Description

5-[(allylamino)sulfonyl]-N-ethyl-2-methoxybenzamide, also known as AEBSF, is a serine protease inhibitor that is widely used in scientific research. AEBSF is a synthetic compound that was first introduced in the 1980s and has since become a popular tool in biochemistry and molecular biology.

Mechanism of Action

5-[(allylamino)sulfonyl]-N-ethyl-2-methoxybenzamide works by irreversibly binding to the active site of serine proteases, thereby preventing their enzymatic activity. The mechanism of action of 5-[(allylamino)sulfonyl]-N-ethyl-2-methoxybenzamide is similar to that of other serine protease inhibitors, such as diisopropylfluorophosphate (DFP) and phenylmethylsulfonyl fluoride (PMSF).
Biochemical and Physiological Effects:
5-[(allylamino)sulfonyl]-N-ethyl-2-methoxybenzamide has been shown to inhibit a wide range of serine proteases, including trypsin, chymotrypsin, thrombin, and plasmin. In addition to its effects on serine proteases, 5-[(allylamino)sulfonyl]-N-ethyl-2-methoxybenzamide has also been shown to inhibit other enzymes, such as metalloproteases and cysteine proteases. 5-[(allylamino)sulfonyl]-N-ethyl-2-methoxybenzamide has been shown to have anti-inflammatory effects in animal models, and it has also been used to study the role of serine proteases in cancer and cardiovascular disease.

Advantages and Limitations for Lab Experiments

5-[(allylamino)sulfonyl]-N-ethyl-2-methoxybenzamide is a widely used serine protease inhibitor that has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it has a long shelf life. 5-[(allylamino)sulfonyl]-N-ethyl-2-methoxybenzamide is also stable in a wide range of pH and temperature conditions, making it suitable for a variety of experimental settings. However, one limitation of 5-[(allylamino)sulfonyl]-N-ethyl-2-methoxybenzamide is that it is not selective for specific serine proteases, and it may inhibit multiple enzymes in a given sample. This can make it difficult to interpret experimental results, and researchers must take care to control for potential off-target effects of 5-[(allylamino)sulfonyl]-N-ethyl-2-methoxybenzamide.

Future Directions

There are several future directions for research on 5-[(allylamino)sulfonyl]-N-ethyl-2-methoxybenzamide. One area of interest is the development of more selective serine protease inhibitors that can target specific enzymes without affecting others. Another area of interest is the use of 5-[(allylamino)sulfonyl]-N-ethyl-2-methoxybenzamide in drug discovery, as serine proteases are an important target for many therapeutic agents. Finally, there is ongoing research on the role of serine proteases in disease, and 5-[(allylamino)sulfonyl]-N-ethyl-2-methoxybenzamide may continue to be a valuable tool in studying these processes.

Scientific Research Applications

5-[(allylamino)sulfonyl]-N-ethyl-2-methoxybenzamide is widely used in scientific research as a serine protease inhibitor. Serine proteases are a family of enzymes that play a critical role in many biological processes, including blood clotting, inflammation, and cell signaling. 5-[(allylamino)sulfonyl]-N-ethyl-2-methoxybenzamide is used to inhibit the activity of serine proteases in a variety of experimental settings, including in vitro assays, cell culture studies, and animal models.

properties

IUPAC Name

N-ethyl-2-methoxy-5-(prop-2-enylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-4-8-15-20(17,18)10-6-7-12(19-3)11(9-10)13(16)14-5-2/h4,6-7,9,15H,1,5,8H2,2-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZVMUBNQJXSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-methoxy-5-(prop-2-en-1-ylsulfamoyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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